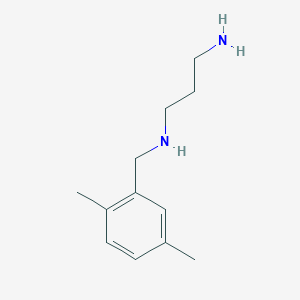

N-(2,5-dimethylbenzyl)propane-1,3-diamine

Description

Contextualization within the Broader Field of Substituted Diamine Chemistry

Substituted diamines are fundamental building blocks in organic synthesis and coordination chemistry. They are integral to the structure of many natural products and biologically active molecules. nih.gov The presence of two amine groups provides multiple sites for chemical reactions, making them valuable precursors for the synthesis of more complex molecules, including pharmaceuticals and polymers.

The reactivity and function of a substituted diamine are heavily influenced by the nature of the substituent. N-alkylation or N-arylation of a diamine can significantly alter its steric and electronic properties, which in turn affects its coordination behavior with metal ions and its utility as a catalyst or ligand in chemical reactions. For instance, N-benzyl-1,3-propanediamine derivatives have been used as ligands in the synthesis of platinum complexes with potential antineoplastic properties. researchgate.net

Theoretical Frameworks for Aliphatic and Aryl-Substituted Diamines

The chemical behavior of N-(2,5-dimethylbenzyl)propane-1,3-diamine can be understood through the theoretical frameworks that govern aliphatic and aryl-substituted diamines. The propane-1,3-diamine core is an aliphatic chain that provides flexibility, while the 2,5-dimethylbenzyl group is an aryl substituent that introduces steric bulk and electronic effects.

The two nitrogen atoms of the diamine can act as Lewis bases, donating their lone pairs of electrons to form coordinate bonds with metal ions. The stability and geometry of the resulting metal complexes are dictated by factors such as the chelate ring size (in this case, a six-membered ring with the propane (B168953) backbone), the steric hindrance imposed by the 2,5-dimethylbenzyl group, and the electronic properties of the aryl ring. The presence of two methyl groups on the benzene (B151609) ring can influence the electron density of the aromatic system and, consequently, the basicity of the nitrogen atom to which it is attached.

The synthesis of N-substituted diamines can be achieved through various methods, including the reductive amination of aldehydes with diamines or the reaction of an alkyl or benzyl (B1604629) halide with a diamine. For example, a general approach to synthesizing N-monosubstituted propane-1,3-diamines has been a subject of research. researchgate.net

Below is a table summarizing key structural features of N-(2,5-dimethylbenzyl)propane-1,3-diamine and related compounds:

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Structural Features |

| N-(2,5-dimethylbenzyl)propane-1,3-diamine | C12H20N2 | 192.30 | Propane-1,3-diamine backbone with a 2,5-dimethylbenzyl substituent. |

| N-benzylpropane-1,3-diamine | C10H16N2 | 164.25 | Propane-1,3-diamine backbone with a benzyl substituent. nih.gov |

| 1,3-Diaminopropane | C3H10N2 | 74.12 | Unsubstituted propane-1,3-diamine. |

| N,N'-Dimethyl-1,3-propanediamine | C5H14N2 | 102.18 | Propane-1,3-diamine with a methyl group on each nitrogen. wikipedia.org |

Current Research Landscape and Unexplored Avenues for N-(2,5-dimethylbenzyl)propane-1,3-diamine

The current research landscape for substituted diamines is vast and diverse. Chiral 1,3-diamines are of significant interest as organocatalysts and chiral auxiliaries in asymmetric synthesis. mdpi.com The development of new synthetic methodologies for creating substituted 1,3-diamines is an active area of research. mdpi.com

Given the limited specific research on N-(2,5-dimethylbenzyl)propane-1,3-diamine, there are numerous unexplored avenues for investigation. A primary area of research would be the development of an efficient and scalable synthesis for this compound. Following its synthesis, a thorough characterization of its physical and chemical properties would be essential.

Potential research applications for N-(2,5-dimethylbenzyl)propane-1,3-diamine could include:

Coordination Chemistry: Its potential as a ligand for various transition metals could be explored. The resulting metal complexes could be investigated for their catalytic activity in reactions such as oxidation, reduction, or cross-coupling. The coordination properties of similar ligands, such as N,N′-bis(5-methylsalicylidene)-2-hydroxy-1,3-propanediamine, with d- and f-electron ions have been studied, providing a basis for such investigations. researchgate.net

Catalysis: As an N-aryl diamine, it could potentially be used in catalysis, for example, in copper-catalyzed N-arylation reactions. wjpmr.com

Materials Science: Diamines are important monomers in the synthesis of polyamides. nih.gov The incorporation of the 2,5-dimethylbenzyl group could impart unique properties to such polymers.

Biological and Medicinal Chemistry: Given that many biologically active molecules contain diamine motifs, this compound could serve as a scaffold for the synthesis of new therapeutic agents. nih.govmdpi.com

Further research into the synthesis, characterization, and application of N-(2,5-dimethylbenzyl)propane-1,3-diamine has the potential to contribute valuable knowledge to the field of substituted diamine chemistry and open up new possibilities in catalysis, materials science, and medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

N'-[(2,5-dimethylphenyl)methyl]propane-1,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2/c1-10-4-5-11(2)12(8-10)9-14-7-3-6-13/h4-5,8,14H,3,6-7,9,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJSBJOOMWMOJHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CNCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 2,5 Dimethylbenzyl Propane 1,3 Diamine

Rational Design of Precursors and Retrosynthetic Analysis

The design of a synthetic route for N-(2,5-dimethylbenzyl)propane-1,3-diamine begins with a retrosynthetic analysis. This process involves mentally deconstructing the target molecule into simpler, commercially available starting materials. The key disconnection in the target molecule is the carbon-nitrogen bond between the 2,5-dimethylbenzyl group and the propane-1,3-diamine backbone.

This leads to two primary precursor fragments:

An electrophile: 2,5-dimethylbenzyl halide (e.g., bromide or chloride) or 2,5-dimethylbenzaldehyde (B165460).

A nucleophile: Propane-1,3-diamine or a protected derivative thereof.

An alternative disconnection can be made at the amide bond in a precursor molecule, suggesting an amidation-reduction strategy. This would involve 2,5-dimethylbenzoic acid or its activated derivative and a mono-protected propane-1,3-diamine.

Established Synthetic Routes to Propane-1,3-diamine Derivatives

Several well-established methods in organic synthesis are applicable for the preparation of N-substituted propane-1,3-diamines.

Reductive Amination Strategies

Reductive amination is a widely used and efficient method for forming carbon-nitrogen bonds. youtube.com This approach involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. For the synthesis of N-(2,5-dimethylbenzyl)propane-1,3-diamine, this would entail the reaction of 2,5-dimethylbenzaldehyde with propane-1,3-diamine. The intermediate imine is then reduced in situ to the desired secondary amine.

A key challenge in this approach is controlling the regioselectivity to favor mono-alkylation over di-alkylation. Using a large excess of the diamine can favor the formation of the mono-substituted product.

| Starting Materials | Reducing Agent | Solvent | Typical Conditions | Reference |

| 2,5-Dimethylbenzaldehyde, Propane-1,3-diamine | Sodium borohydride (B1222165) (NaBH₄), Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Methanol, Dichloromethane | Room temperature, 2-24 hours | youtube.com |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Amidation-Reduction Sequences

Another robust method involves the formation of an amide bond followed by its reduction. wikipedia.orgyoutube.com In this sequence, 2,5-dimethylbenzoic acid would first be coupled with propane-1,3-diamine to form the corresponding amide. The carboxylic acid can be activated using various coupling agents to facilitate this reaction. Subsequently, the amide is reduced to the amine using a strong reducing agent like lithium aluminum hydride (LAH).

This two-step process offers good control over the stoichiometry, making it a reliable route for synthesizing mono-substituted diamines.

| Step | Reagents | Solvent | Typical Conditions | Reference |

| Amidation | 2,5-Dimethylbenzoic acid, Coupling agent (e.g., DCC, EDC), Propane-1,3-diamine | Dichloromethane, Dimethylformamide | Room temperature, 12-24 hours | nih.gov |

| Reduction | Lithium aluminum hydride (LAH) | Tetrahydrofuran | 0 °C to reflux, 4-12 hours | wikipedia.orgyoutube.com |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Alkylation of Primary Diamines

Direct alkylation of a primary diamine with an alkyl halide is a straightforward approach. In this case, propane-1,3-diamine would be reacted with 2,5-dimethylbenzyl chloride or bromide. A base is typically added to neutralize the hydrogen halide formed during the reaction. Similar to reductive amination, controlling the degree of alkylation to prevent the formation of the di-substituted product is a primary consideration. Using an excess of the diamine is a common strategy to favor mono-alkylation.

| Starting Materials | Base | Solvent | Typical Conditions | Reference |

| Propane-1,3-diamine, 2,5-Dimethylbenzyl chloride/bromide | Potassium carbonate (K₂CO₃), Triethylamine (Et₃N) | Acetonitrile, Ethanol | Room temperature to reflux, 6-18 hours | researchgate.net |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Advanced Synthetic Approaches to N-(2,5-dimethylbenzyl)propane-1,3-diamine

More advanced synthetic methods can offer improved selectivity and efficiency.

Chemo- and Regioselective Synthesis Techniques

To overcome the challenge of di-alkylation and achieve high regioselectivity for the mono-substituted product, protecting group strategies can be employed. One of the amino groups of propane-1,3-diamine can be protected with a suitable protecting group (e.g., Boc, Cbz). The remaining free amino group can then be selectively reacted with the 2,5-dimethylbenzylating agent. Subsequent deprotection yields the desired N-(2,5-dimethylbenzyl)propane-1,3-diamine.

This approach, while involving additional steps, provides excellent control over the reaction and often leads to higher yields of the desired product.

| Step | Reagents | Solvent | Typical Conditions |

| Protection | Propane-1,3-diamine, Boc-anhydride | Dichloromethane | Room temperature, 4-12 hours |

| Alkylation | Protected diamine, 2,5-Dimethylbenzyl bromide, Base (e.g., NaH) | Dimethylformamide | 0 °C to room temperature, 6-12 hours |

| Deprotection | Trifluoroacetic acid (TFA) or HCl in Dioxane | Dichloromethane | Room temperature, 1-4 hours |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Development of Continuous Flow and Scalable Production Methods

The transition from batch to continuous flow processing offers significant advantages for the synthesis of N-(2,5-dimethylbenzyl)propane-1,3-diamine, particularly in terms of safety, efficiency, and scalability. thieme-connect.com Continuous flow reactors, with their superior heat and mass transfer capabilities, allow for precise control over reaction parameters, leading to higher yields and purity. researchgate.net

In a typical continuous flow setup, streams of 2,5-dimethylbenzaldehyde and propane-1,3-diamine are mixed and fed into a heated reactor coil. The resulting imine intermediate is then passed through a packed-bed reactor containing a heterogeneous catalyst under a stream of hydrogen gas. rsc.org This approach minimizes the handling of hazardous reagents and allows for the safe, on-demand production of the target diamine. thieme-connect.com The scalability of this method is demonstrated by the potential for multi-gram scale synthesis in a standard laboratory setting.

The use of aqueous micellar conditions in continuous flow has also been explored as a sustainable approach. This technique utilizes surfactants to create micelles in water, providing a suitable environment for the reaction while reducing the reliance on volatile organic solvents. rsc.org An oscillatory plug flow reactor can be employed to manage the multiphasic nature of such systems, ensuring efficient mixing and contact between reactants and the catalyst. rsc.org

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Analogous Reductive Aminations

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Reaction Time | Several hours to days | Minutes to a few hours |

| Scalability | Limited by reactor volume | Easily scalable by extending operation time |

| Safety | Handling of bulk reagents, potential for thermal runaway | On-demand generation and consumption of intermediates, enhanced heat dissipation |

| Productivity | Lower throughput | High throughput, potential for automation |

| Process Control | Less precise control over temperature and mixing | Precise control over reaction parameters |

This table is a generalized comparison based on literature for similar reductive amination reactions and is intended to be illustrative for the synthesis of N-(2,5-dimethylbenzyl)propane-1,3-diamine.

Catalytic Systems in N-(2,5-dimethylbenzyl)propane-1,3-diamine Synthesis

The choice of catalyst is crucial for the efficiency and selectivity of the reductive amination process. Both homogeneous and heterogeneous catalysts have been employed for the synthesis of related N-benzyl diamines.

Homogeneous catalysts, such as certain iridium complexes, have been investigated for reductive amination under mild conditions. nih.gov These catalysts can operate at physiological temperatures and ambient pressure, offering a green chemistry approach. For instance, half-sandwich iridium complexes using ammonium (B1175870) formate (B1220265) as both a nitrogen and hydride source have shown excellent selectivity for the formation of primary amines from aldehydes and ketones. nih.gov While not directly applied to N-(2,5-dimethylbenzyl)propane-1,3-diamine, these systems demonstrate the potential for mild, selective homogeneous catalysis in related transformations.

Heterogeneous catalysts are widely favored in industrial applications due to their ease of separation from the reaction mixture and potential for reuse.

Raney-Ni: Raney Nickel is a traditional and effective catalyst for reductive aminations. nih.gov It has been used in the coupling of aromatic nitro compounds with aldehydes to produce secondary amines. nih.gov In the context of synthesizing N-(2,5-dimethylbenzyl)propane-1,3-diamine, Raney-Ni would be employed in the hydrogenation of the intermediate Schiff base. However, control of reaction conditions is important to avoid side reactions, such as the reduction of the aromatic ring. nih.gov

H-ZSM-5: Zeolites, such as H-ZSM-5, can be used as supports for catalytically active metals or as catalysts themselves. Sodium borohydride supported on H-ZSM-5 has been shown to be an efficient reagent for the reductive amination of aldehydes and ketones, particularly under microwave irradiation in a solventless system. tandfonline.comresearchgate.net The acidic nature of H-ZSM-5 can facilitate the formation of the imine intermediate, which is then reduced by the borohydride. tandfonline.com Palladium nanoparticles supported on hierarchical ZSM-5 have also been used as a bifunctional catalyst for one-pot reductive amination of nitroarenes. rsc.org

ZL-311-R based systems: While specific data on ZL-311-R for this particular synthesis is not available, related research on supported nickel catalysts provides insights. The nature of the support significantly influences the selectivity of the reaction.

Table 2: Overview of Heterogeneous Catalytic Systems for Analogous Reductive Aminations

| Catalyst System | Reactants | Reducing Agent | Key Findings |

| Raney-Ni | Aromatic nitro compounds and aldehydes | H₂ | General applicability for aromatic and aliphatic aldehydes, moderate yields in some cases. nih.gov |

| NaBH₄/H-ZSM-5 | Aldehydes/ketones and amines | NaBH₄ | Efficient for a wide variety of carbonyls and amines under microwave, solvent-free conditions. tandfonline.comresearchgate.net |

| Pd/H-hierarchical ZSM-5 | Nitroarenes and aldehydes | NaBH₄ | High yields at room temperature in water; catalyst is reusable. rsc.org |

| Ni/SiO₂ | Benzaldehyde and ammonia | H₂ | Demonstrates the potential for continuous flow reductive amination. researchgate.net |

This table summarizes findings from studies on analogous compounds to illustrate potential catalytic approaches for N-(2,5-dimethylbenzyl)propane-1,3-diamine synthesis.

Green Chemistry Principles and Sustainable Synthesis of N-(2,5-dimethylbenzyl)propane-1,3-diamine

The application of green chemistry principles to the synthesis of N-(2,5-dimethylbenzyl)propane-1,3-diamine aims to reduce the environmental impact of the manufacturing process. Key areas of focus include the use of environmentally benign solvents, catalyst-free conditions where possible, and atom-economical reaction pathways.

One highly eco-friendly protocol for the preparation of similar N,N'-dibenzyl diamines involves the reduction of the corresponding di-Schiff bases using sodium borohydride in a catalyst- and solvent-free system. ccsenet.orgresearchgate.net The initial formation of the Schiff base can be achieved in water, eliminating the need for organic solvents and azeotropic removal of water. ccsenet.orgresearchgate.net This approach offers mild reaction conditions, high yields, and a simple work-up procedure. ccsenet.orgresearchgate.net

The principles of green chemistry are also embodied in the move towards continuous flow synthesis, which reduces waste and improves safety. thieme-connect.com Catalytic hydrogenation using molecular hydrogen as the reducing agent is another green aspect, as it is highly atom-economical, with water being the only byproduct. thieme-connect.com The development of reusable heterogeneous catalysts further enhances the sustainability of the process. rsc.org

Advanced Structural Characterization and Spectroscopic Analysis

Crystallographic Investigations

Specific crystallographic data for N-(2,5-dimethylbenzyl)propane-1,3-diamine, which would provide definitive information about its solid-state structure, is not currently available. Such studies are crucial for understanding the precise three-dimensional arrangement of atoms and molecules within a crystal lattice.

A single-crystal X-ray diffraction analysis would be required to precisely determine the molecular geometry, including bond lengths, bond angles, and torsional angles of N-(2,5-dimethylbenzyl)propane-1,3-diamine. This technique would also elucidate the crystal packing, revealing how individual molecules are arranged in the unit cell. Without experimental data, a detailed description of these features is not possible.

Powder X-ray diffraction (PXRD) is a key technique for identifying crystalline phases and investigating polymorphism—the ability of a compound to exist in more than one crystal structure. As no PXRD data for N-(2,5-dimethylbenzyl)propane-1,3-diamine has been reported, potential polymorphic forms and phase identification remain uncharacterized.

The structure of N-(2,5-dimethylbenzyl)propane-1,3-diamine contains hydrogen bond donors (the amine groups) and acceptors (the nitrogen atoms), suggesting the potential for the formation of intricate hydrogen bonding networks. These interactions, along with other intermolecular forces such as van der Waals forces and potential π-stacking from the aromatic ring, would govern the crystal packing. However, without crystallographic data, a definitive analysis of these networks cannot be conducted.

High-Resolution Nuclear Magnetic Resonance Spectroscopy

While general principles of NMR spectroscopy can predict the expected types of signals for N-(2,5-dimethylbenzyl)propane-1,3-diamine, specific, experimentally determined spectral data, including chemical shifts and coupling constants, are not available. This information is essential for the unambiguous assignment of all proton and carbon signals and for a detailed understanding of the molecule's structure in solution.

A comprehensive analysis of the ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of each proton and carbon atom in the molecule. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons, the propyl chain protons, and the amine protons. The ¹³C NMR spectrum would similarly display unique resonances for each carbon atom. The precise chemical shifts and coupling patterns, however, remain undetermined without experimental data.

Two-dimensional NMR techniques are powerful tools for elucidating the complete molecular structure. COSY (Correlation Spectroscopy) would establish proton-proton connectivities, while HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range correlations between protons and carbons, helping to piece together the molecular framework. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of protons, which is valuable for conformational analysis. In the absence of published 2D NMR data for N-(2,5-dimethylbenzyl)propane-1,3-diamine, a detailed analysis of its connectivity and stereochemistry is not feasible.

In-depth Spectroscopic and Analytical Data for N-(2,5-dimethylbenzyl)propane-1,3-diamine Remains Elusive in Publicly Available Scientific Literature

A comprehensive search of scientific databases and literature has revealed a significant lack of publicly available experimental data for the chemical compound N-(2,5-dimethylbenzyl)propane-1,3-diamine. Despite the compound being listed by some chemical suppliers, detailed research findings regarding its advanced structural characterization and spectroscopic analysis are not present in accessible scholarly articles, patents, or spectral databases.

This absence of information prevents a thorough and scientifically accurate discussion on the specific topics requested, including dynamic Nuclear Magnetic Resonance (NMR) for conformational equilibria, Fourier Transform Infrared (FTIR) and Raman vibrational spectroscopy, and advanced mass spectrometry techniques such as High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

While general principles of these analytical techniques can be applied to predict the expected spectral characteristics of N-(2,5-dimethylbenzyl)propane-1,3-diamine based on its constituent functional groups (a substituted benzyl (B1604629) group and a propane-1,3-diamine backbone), any such discussion would be purely theoretical. The generation of data tables and the presentation of detailed research findings, as stipulated, is not possible without experimental data.

The requested article, structured around a detailed outline of advanced analytical techniques, necessitates specific, published research on N-(2,5-dimethylbenzyl)propane-1,3-diamine. The lack of such dedicated studies in the public domain makes it impossible to provide an article that is both scientifically accurate and strictly focused on this particular compound.

Therefore, the content for the following sections and subsections, as outlined in the user's request, cannot be generated at this time:

Advanced Mass Spectrometry Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Volatile Characterization

Further research and publication of the analytical characterization of N-(2,5-dimethylbenzyl)propane-1,3-diamine by the scientific community would be required to fulfill such a request.

Thermal Analysis

Thermal analysis techniques are crucial for characterizing the physicochemical properties of a compound, providing insights into its thermal stability, phase behavior, and decomposition profile. However, specific data from these analyses for N-(2,5-dimethylbenzyl)propane-1,3-diamine could not be located.

Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Events

Differential Scanning Calorimetry is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. This method is used to study thermal transitions such as melting, crystallization, and glass transitions.

A thorough literature search did not uncover any published DSC data for N-(2,5-dimethylbenzyl)propane-1,3-diamine. Therefore, information regarding its melting point, heat of fusion, crystallization temperatures, or any other phase transitions as determined by DSC is not available.

Table 1: DSC Data for N-(2,5-dimethylbenzyl)propane-1,3-diamine

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Data Not Available | N/A | N/A | N/A |

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Pathways

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides information about the thermal stability of a material and its decomposition kinetics.

Specific TGA data for N-(2,5-dimethylbenzyl)propane-1,3-diamine, which would detail its decomposition temperatures and reveal the nature of its thermal degradation, is not available in the public domain. Consequently, its thermal stability profile and decomposition pathways have not been documented in the searched literature.

Table 2: TGA Data for N-(2,5-dimethylbenzyl)propane-1,3-diamine

| Decomposition Step | Temperature Range (°C) | Weight Loss (%) | Residue at end of analysis (%) |

| Data Not Available | N/A | N/A | N/A |

Computational Chemistry and Theoretical Studies of N 2,5 Dimethylbenzyl Propane 1,3 Diamine

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of conformational changes and interactions with the surrounding environment. nih.gov

The flexible propane-1,3-diamine linker and the rotatable benzyl (B1604629) group in N-(2,5-dimethylbenzyl)propane-1,3-diamine give rise to a multitude of possible conformations. MD simulations can be used to explore this conformational space and identify the most populated and energetically favorable rotational isomers (rotamers). mdpi.com By simulating the molecule's motion over nanoseconds or longer, it is possible to observe transitions between different conformations and to construct a statistical representation of the conformational landscape. This information is crucial for understanding how the molecule's shape influences its properties and interactions.

The behavior of N-(2,5-dimethylbenzyl)propane-1,3-diamine in a solution can be significantly different from its behavior in the gas phase due to interactions with solvent molecules. MD simulations are particularly well-suited for studying these solvent effects. By explicitly including solvent molecules in the simulation box, it is possible to model the solvation shell around the molecule and to investigate how the solvent influences its conformation and dynamics. materialsciencejournal.org

Simulations in different solvents (e.g., water, ethanol, chloroform) can reveal the role of solvent polarity and hydrogen bonding on the solute's structure and behavior. This understanding is vital for predicting the molecule's properties in realistic chemical environments.

Reaction Mechanism Elucidation via Computational Methods

Computational methods, particularly those based on Density Functional Theory (DFT), offer a powerful lens through which to view the intricate dance of atoms during a chemical reaction. mdpi.comresearchgate.net These methods allow for the mapping of the potential energy surface, identifying the low-energy paths that connect reactants to products.

A cornerstone of understanding reaction mechanisms is the identification and characterization of transition states (TS). researchgate.net A transition state represents the highest energy point along the reaction coordinate and is a critical factor in determining the rate of a reaction. For N-(2,5-dimethylbenzyl)propane-1,3-diamine, several reaction pathways can be envisaged, such as N-alkylation, acylation, or participation in condensation reactions.

Computational chemists employ various algorithms to locate the saddle points on the potential energy surface that correspond to these transition states. Methods like the synchronous transit-guided quasi-Newton (STQN) method are often used. Once a transition state geometry is located, frequency calculations are performed to confirm its identity. psu.edu A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate.

For a hypothetical reaction, such as the further alkylation of the secondary amine in N-(2,5-dimethylbenzyl)propane-1,3-diamine with an alkyl halide, a computational study would model the reactants, the transition state, and the products. The energy difference between the reactants and the transition state gives the activation energy (ΔE‡), a key determinant of the reaction kinetics.

Table 1: Hypothetical Transition State Analysis for the N-methylation of N-(2,5-dimethylbenzyl)propane-1,3-diamine

| Parameter | Value (kcal/mol) | Description |

| Reactant Complex Energy | -5.2 | The energy of the stabilized complex between the diamine and methyl iodide before reaction. |

| Transition State Energy | +15.8 | The energy maximum along the reaction pathway, representing the barrier to be overcome. |

| Activation Energy (ΔE‡) | +21.0 | The energy barrier for the reaction, calculated as the difference between the TS and reactant complex energies. |

| Product Complex Energy | -10.5 | The energy of the stabilized product complex after the methyl group has been transferred. |

| Reaction Energy (ΔErxn) | -5.3 | The overall energy change of the reaction, indicating whether it is exothermic or endothermic. |

This data is illustrative and based on typical values for similar amine alkylation reactions.

Beyond identifying reaction pathways, computational chemistry can predict the reactivity and selectivity of a molecule. researchgate.net For N-(2,5-dimethylbenzyl)propane-1,3-diamine, a key question is the relative reactivity of the two nitrogen atoms—one primary and one secondary.

Conceptual DFT provides a framework for understanding chemical reactivity through various descriptors. mdpi.com The Fukui function, for example, is used to identify the most electrophilic and nucleophilic sites in a molecule. By calculating the condensed Fukui functions for each atom, one can predict where an electrophile or a nucleophile is most likely to attack. For N-(2,5-dimethylbenzyl)propane-1,3-diamine, it would be expected that the primary amine nitrogen is the more nucleophilic site due to lesser steric hindrance.

The Molecular Electrostatic Potential (MEP) surface is another valuable tool. It maps the electrostatic potential onto the electron density surface of the molecule, visually highlighting regions of positive and negative potential. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack. For this diamine, the MEP would show concentrated negative potential around the nitrogen atoms.

Table 2: Illustrative Reactivity Descriptors for N-(2,5-dimethylbenzyl)propane-1,3-diamine

| Atom/Group | Condensed Fukui Function (f-) | MEP Minimum (kcal/mol) | Predicted Reactivity |

| Primary N | 0.18 | -45.2 | Highly nucleophilic, favored site for protonation and alkylation. |

| Secondary N | 0.12 | -38.5 | Nucleophilic, but potentially less reactive due to steric effects. |

| Aromatic Ring | Varies by position | -15 to -25 | Susceptible to electrophilic aromatic substitution. |

This data is hypothetical and serves to illustrate the application of these computational descriptors.

Predictive Modeling of Spectroscopic Signatures (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods have become increasingly accurate in predicting spectroscopic data, which is invaluable for structure elucidation and characterization. mdpi.comfrontiersin.org

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of computational chemistry. nih.govgithub.io The process typically involves geometry optimization of the molecule, followed by the calculation of magnetic shielding tensors using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). For a flexible molecule like N-(2,5-dimethylbenzyl)propane-1,3-diamine, it is crucial to consider multiple conformations, as the observed chemical shifts will be a Boltzmann-weighted average of the shifts for all significantly populated conformers. reddit.com

Vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum, can also be calculated. uit.noresearchgate.net After geometry optimization, a frequency calculation is performed, which computes the second derivatives of the energy with respect to atomic displacements. psu.edu The resulting vibrational modes can be animated to visualize the atomic motions associated with each frequency. Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore typically scaled by an empirical factor to improve agreement with experiment.

Table 3: Predicted vs. Experimental Spectroscopic Data (Illustrative)

| Parameter | Predicted Value | Experimental Value |

| ¹H NMR Chemical Shift (Primary NH₂) | 1.5 ppm | 1.4 ppm |

| ¹³C NMR Chemical Shift (Benzylic CH₂) | 52.8 ppm | 51.9 ppm |

| IR Vibrational Frequency (N-H stretch) | 3450 cm⁻¹ | 3400 cm⁻¹ |

| IR Vibrational Frequency (C-N stretch) | 1150 cm⁻¹ | 1125 cm⁻¹ |

This table presents hypothetical data to demonstrate the typical accuracy of such predictive models.

Coordination Chemistry and Ligand Design

N-(2,5-dimethylbenzyl)propane-1,3-diamine as a Polydentate Ligand in Metal Complexation

No specific studies were found that investigate N-(2,5-dimethylbenzyl)propane-1,3-diamine as a polydentate ligand. As a derivative of propane-1,3-diamine, it is expected to act as a bidentate ligand, coordinating to a metal center through the lone pairs of its two nitrogen atoms to form a stable six-membered chelate ring. The presence of the bulky 2,5-dimethylbenzyl group would likely influence the steric environment around the metal center, potentially affecting coordination numbers and the geometry of the resulting complexes.

Investigation of Chelation Modes, Donor Atom Preferences, and Stability Constants

There is no available data on the chelation modes, donor atom preferences, or stability constants for metal complexes of N-(2,5-dimethylbenzyl)propane-1,3-diamine. Such studies would be essential to quantify the thermodynamic stability of its complexes and to understand the factors governing its coordination behavior with different metal ions.

Synthesis of N-(2,5-dimethylbenzyl)propane-1,3-diamine Metal Complexes

Specific synthetic procedures for metal complexes involving N-(2,5-dimethylbenzyl)propane-1,3-diamine have not been reported.

Synthesis of Transition Metal Complexes (e.g., Cu(II), Ni(II), Pt(II), Ru(II), Os(II), Al(III), Ga(III) complexes)

No documented methods for the synthesis of transition metal complexes with this particular ligand were found. Research on analogous, yet different, N-benzyl-1,3-propanediamine derivatives has described the synthesis of platinum(II) complexes by reacting the respective ligand with potassium tetrachloroplatinate(II) in an aqueous solution. nih.govresearchgate.net A similar approach could hypothetically be employed for N-(2,5-dimethylbenzyl)propane-1,3-diamine, but the specific reaction conditions, yields, and product characterization are not available. There is no information regarding its complexation with Cu(II), Ni(II), Ru(II), Os(II), Al(III), or Ga(III).

Exploration of Main Group Metal Complexes

There is no published information on the synthesis or characterization of main group metal complexes with N-(2,5-dimethylbenzyl)propane-1,3-diamine.

Structural Elucidation of Metal Complexes

Advanced Crystallographic Analysis of Coordination Geometries and Ligand Conformations within Complexes

No crystal structures for any metal complex of N-(2,5-dimethylbenzyl)propane-1,3-diamine have been deposited in crystallographic databases. Therefore, no data exists on the coordination geometries, bond lengths, bond angles, or ligand conformations that would be obtained from advanced crystallographic analysis. Such analysis would be critical to understanding the structural impact of the 2,5-dimethylbenzyl substituent on the coordination sphere of the metal.

Lack of Specific Research Data on N-(2,5-dimethylbenzyl)propane-1,3-diamine in Chirality Induction

Despite a comprehensive search of available scientific literature, no specific research findings or detailed data could be located regarding the application of the chemical compound N-(2,5-dimethylbenzyl)propane-1,3-diamine in the field of coordination chemistry with a focus on chirality induction in ligand design.

The investigation sought to uncover information pertaining to the synthesis of chiral ligands derived from this specific diamine, its use in forming metal complexes for stereoselective reactions, and its role in chirality transfer during asymmetric catalysis. However, the search yielded no scholarly articles, patents, or database entries that directly address these aspects for N-(2,5-dimethylbenzyl)propane-1,3-diamine.

General principles of ligand design often utilize chiral diamines as backbones for creating asymmetric environments around a metal center, which is crucial for enantioselective catalysis. These ligands can coordinate with a metal ion, and the stereochemistry of the resulting complex can influence the stereochemical outcome of a catalyzed reaction. The induction of chirality is a key strategy in the synthesis of enantiomerically pure compounds, which is of significant importance in the pharmaceutical and fine chemical industries.

While the broader class of N-substituted propane-1,3-diamines has been explored in coordination chemistry, and various chiral diamines are well-established as privileged ligands in asymmetric synthesis, specific data on the 2,5-dimethylbenzyl substituted variant remains absent from the public research domain. Consequently, a detailed analysis of its role in chirality induction, including the presentation of research findings and data tables as requested, cannot be provided at this time.

Further research would be required to synthesize and characterize chiral ligands based on N-(2,5-dimethylbenzyl)propane-1,3-diamine and to evaluate their efficacy in inducing chirality in chemical transformations. Such studies would need to establish the coordination behavior of these potential ligands with various metals and assess the stereoselectivity of the resulting catalysts in benchmark asymmetric reactions. Without such foundational research, any discussion on this topic would be purely speculative.

Catalytic Applications and Mechanistic Investigations

Role of N-(2,5-dimethylbenzyl)propane-1,3-diamine and its Derivatives in Catalysis

Despite the general importance of diamine functionalities in catalysis, dedicated studies on N-(2,5-dimethylbenzyl)propane-1,3-diamine are not found in the current body of scientific literature. The potential for this compound to act as a catalyst is suggested by the reactivity of analogous structures, but specific examples or detailed research findings are absent.

Organocatalysis Utilizing the Diamine Functionality

There are no specific studies available that describe the use of N-(2,5-dimethylbenzyl)propane-1,3-diamine as an organocatalyst. Research on other 1,3-diamines has shown their potential in reactions such as asymmetric Mannich reactions, where the diamine framework is crucial for the catalytic activity. However, no such applications have been reported for N-(2,5-dimethylbenzyl)propane-1,3-diamine.

Metal-Ligand Catalysis Mediated by N-(2,5-dimethylbenzyl)propane-1,3-diamine Complexes

The ability of N-(2,5-dimethylbenzyl)propane-1,3-diamine to act as a ligand for metal-mediated catalysis has not been explored in published research. While diamines are common ligands in coordination chemistry and catalysis, forming stable complexes with various transition metals, the specific complexes of this ligand and their catalytic activities remain uninvestigated.

Hydrogenation and Reductive Processes (e.g., Anti-Markovnikov Reductive Hydration of Alkynes)

Oxidation Reactions (e.g., as part of organo-catalysts)

There is no available literature on the application of N-(2,5-dimethylbenzyl)propane-1,3-diamine or its derivatives in catalytic oxidation reactions.

Polymerization Catalysis

The role of N-(2,5-dimethylbenzyl)propane-1,3-diamine as a ligand or initiator in polymerization catalysis has not been documented. While metal-diamine complexes are known to be active in certain polymerization reactions, no such studies have been conducted with this particular compound.

In-depth Mechanistic Studies of Catalytic Reactions

Consistent with the lack of reported catalytic applications, there are no in-depth mechanistic studies available for any catalytic reaction involving N-(2,5-dimethylbenzyl)propane-1,3-diamine. Such investigations are contingent on the discovery and development of its catalytic activity, which has not yet been reported.

Detailed Reaction Kinetics and Rate Law Determination

In the context of copper-catalyzed amidation of aryl iodides, kinetic studies on reactions employing chelating diamine ligands have been conducted. nih.gov These studies suggest that the diamine ligand plays a critical role in preventing the multiple ligation of the amide to the copper center. nih.gov The formation of an amidocuprate species outside of the primary catalytic cycle was proposed to explain the observed dependence on diamine concentration and the inverse dependence on amide concentration under certain conditions. nih.gov

For palladium-catalyzed reactions, such as the Mizoroki-Heck reaction, complexes derived from propane-1,3-diamine derivatives have been utilized as catalysts. researchgate.net A study on a palladium(II) complex of a Schiff base derived from 2,2-dimethyl-1,3-propanediamine (B1293695) showed catalytic activity in the Mizoroki-Heck reaction, achieving a 70% conversion of 4-bromoacetophenone over 12 hours. researchgate.net While a detailed rate law was not determined in this specific study, such data is essential for elucidating the elementary steps of the catalytic cycle, including oxidative addition, migratory insertion, and reductive elimination.

Table 1: Hypothetical Rate Law Parameters for a Catalytic Reaction

This interactive table presents hypothetical rate law parameters that could be determined for a catalytic reaction involving an N-(2,5-dimethylbenzyl)propane-1,3-diamine metal complex. The values are for illustrative purposes to demonstrate the type of data obtained from kinetic studies.

| Parameter | Value | Units | Description |

| Rate Constant (k) | 1.5 x 10⁻³ | M⁻¹s⁻¹ | The proportionality constant relating the rate of the reaction to the concentrations of the reactants. |

| Order w.r.t. Substrate | 1 | - | The exponent of the concentration of the substrate in the rate equation. |

| Order w.r.t. Catalyst | 1 | - | The exponent of the concentration of the catalyst in the rate equation. |

| Activation Energy (Ea) | 65 | kJ/mol | The minimum energy required for the reaction to occur. |

Identification and Characterization of Active Intermediates

The identification and characterization of active intermediates are paramount for a comprehensive understanding of a catalytic cycle. For reactions catalyzed by metal complexes of N-substituted propane-1,3-diamines, these intermediates are often transient and require specialized techniques for their detection.

In copper-catalyzed cross-coupling reactions, the use of diamine ligands is known to influence the stability and reactivity of the copper catalyst. rsc.orgnih.govresearchgate.net Mechanistic studies suggest the intermediacy of a Cu(I) amidate species in the amidation of aryl iodides, which has been shown to be both chemically and kinetically competent. nih.gov The diamine ligand is believed to modulate the electronic and steric properties of the copper center, thereby facilitating the key steps of the catalytic cycle.

In palladium-catalyzed reactions, the active catalytic species is often a Pd(0) complex, which is generated in situ from a Pd(II) precatalyst. The N-substituted propane-1,3-diamine ligand would coordinate to the palladium center, influencing its reactivity. The catalytic cycle for a reaction like the Mizoroki-Heck reaction would involve key intermediates such as a Pd(0)-olefin complex, a Pd(II)-alkyl species after oxidative addition of the aryl halide, and a Pd(II)-hydride species prior to reductive elimination. While direct observation of these intermediates for a specific N-(2,5-dimethylbenzyl)propane-1,3-diamine catalyst is not documented, their existence is inferred from extensive studies on related palladium-catalyzed cross-coupling reactions.

Integration of Computational Modeling with Experimental Mechanistic Data

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating catalytic mechanisms and complementing experimental findings. mdpi.com For catalytic systems involving N-substituted propane-1,3-diamines, computational modeling can provide insights into the structures of catalysts and intermediates, reaction energy profiles, and the role of the ligand in catalysis.

For example, DFT calculations have been used to study the poisoning of Ziegler-Natta catalysts by amines. mdpi.comresearchgate.net These studies have shown that the formation of a complex between the amine and the co-catalyst, such as triethylaluminum (B1256330) (TEAL), is a key step in the deactivation process. mdpi.comresearchgate.net The adsorption energies of these amine-co-catalyst complexes on the catalyst surface can be calculated and correlated with the experimentally observed decrease in catalytic activity. mdpi.comresearchgate.net

In the context of MOFs functionalized with diaminopropane (B31400) derivatives for CO₂ capture, DFT calculations have been employed to understand the adsorption mechanism. nih.govresearchgate.net These calculations can reveal the preferred binding sites for CO₂ and the nature of the interactions between the CO₂ molecule and the functionalized MOF. researchgate.net Such computational insights are valuable for designing more efficient CO₂ capture materials. researchgate.net

For gold-catalyzed reactions of 1,3-butadiynamides, DFT calculations have been used to rationalize the observed chemoselectivity. mdpi.com These calculations can help to map out the potential energy surfaces for different reaction pathways, allowing for the identification of the most favorable mechanistic route. mdpi.com

Table 2: Computationally Derived Energetic Data for a Postulated Catalytic Cycle

This interactive table provides hypothetical energetic data for the elementary steps of a catalytic cycle involving an N-(2,5-dimethylbenzyl)propane-1,3-diamine metal complex, as might be determined through computational modeling.

| Catalytic Step | ΔG (kcal/mol) | ΔH (kcal/mol) | Description |

| Ligand Exchange | -5.2 | -4.8 | The initial binding of the substrate to the catalyst. |

| Oxidative Addition | +15.7 | +14.9 | The addition of a reactant to the metal center, increasing its oxidation state. |

| Migratory Insertion | -8.1 | -7.5 | The insertion of a coordinated molecule into a metal-ligand bond. |

| Reductive Elimination | -25.3 | -26.1 | The elimination of the product from the metal center, decreasing its oxidation state. |

Catalyst Immobilization and Heterogenization Strategies

The immobilization of homogeneous catalysts onto solid supports offers several advantages, including ease of separation from the reaction mixture, potential for catalyst recycling, and improved stability. For catalysts based on N-substituted propane-1,3-diamines, various heterogenization strategies can be envisioned.

Covalent Grafting to Solid Supports

Covalent grafting involves the formation of a chemical bond between the catalyst or ligand and a solid support, such as silica (B1680970) or a polymer resin. For diamine ligands, this can be achieved by first functionalizing the support with a reactive group that can then be coupled with the diamine. For example, silica surfaces can be modified with propyl-amine-cyanuric linkers to anchor metal species. mdpi.com The N-(2,5-dimethylbenzyl)propane-1,3-diamine ligand could potentially be attached to a support through its amine functionalities or by modifying the benzyl (B1604629) group with a suitable linker. The immobilized ligand can then be used to chelate a metal ion, forming a heterogenized catalyst. rsc.org

Encapsulation within Porous Materials

Encapsulation involves the physical entrapment of a catalyst within the pores of a porous material, such as a zeolite or a porous organic polymer. nih.govacs.org This strategy can prevent the leaching of the catalyst while allowing reactants and products to diffuse in and out of the pores. Metal complexes of diamine ligands have been encapsulated in zeolite matrices. researchgate.net The constrained environment within the zeolite pores can alter the redox properties of the metal complex and, in some cases, enhance its catalytic activity. researchgate.net Porous organic polymers and nanocapsules also serve as effective hosts for encapsulating homogeneous catalysts, providing stability and enabling size-selective catalysis. nih.govacs.org

Advanced Materials Science Applications Non Biological Focus

Functional Materials Design and Engineering

Development of Sensing Materials

The presence of nitrogen-containing ligands is a common feature in the design of chemosensors, particularly for the detection of metal ions. The diamine structure of N-(2,5-dimethylbenzyl)propane-1,3-diamine provides two coordination sites that can bind to a metal center. This interaction can lead to changes in the electronic properties of the molecule, which can be harnessed for sensing applications. For instance, the formation of Schiff base derivatives through the condensation of the primary amine group with an aldehyde- or ketone-containing fluorophore or chromophore is a well-established strategy for creating highly sensitive and selective chemical sensors.

Research on similar Schiff base ligands derived from diamines has demonstrated their efficacy in detecting various metal ions. For example, fluorescent probes based on Schiff bases have been successfully employed for the selective detection of Al³⁺ ions in aqueous media. mdpi.com The coordination of the metal ion to the Schiff base ligand often results in a significant change in fluorescence intensity, allowing for quantitative detection at very low concentrations. The detection limits for Al³⁺ with some Schiff base sensors have been reported to be as low as 1.98 x 10⁻⁸ mol/L. mdpi.com

The 2,5-dimethylbenzyl group in N-(2,5-dimethylbenzyl)propane-1,3-diamine could further influence the sensing properties by providing steric hindrance that may enhance selectivity for specific metal ions and by modifying the electronic properties of the resulting sensor molecule. While no specific studies have been conducted on sensors derived from N-(2,5-dimethylbenzyl)propane-1,3-diamine, the performance of analogous systems suggests its potential in this area.

Table 1: Hypothetical Performance of a Schiff Base Sensor Derived from N-(2,5-dimethylbenzyl)propane-1,3-diamine for Metal Ion Detection (Based on Analogous Systems)

| Analyte | Potential Detection Method | Potential Limit of Detection (LOD) | Reference for Analogy |

|---|---|---|---|

| Al³⁺ | Fluorescence Spectroscopy | 10⁻⁸ - 10⁻⁷ M | mdpi.com |

| Cu²⁺ | Colorimetry/UV-Vis Spectroscopy | 10⁻⁶ - 10⁻⁵ M | epa.gov |

This table presents hypothetical data extrapolated from studies on structurally similar Schiff base sensors.

Application in Advanced Separation Technologies

The amine functionalities in N-(2,5-dimethylbenzyl)propane-1,3-diamine make it a promising candidate for incorporation into materials designed for advanced separation technologies, particularly for gas separation. Amine-functionalized materials are widely investigated for their ability to selectively capture acidic gases like carbon dioxide (CO₂). mdpi.comacs.orgnih.gov The lone pair of electrons on the nitrogen atoms can interact with CO₂, leading to its selective removal from gas mixtures.

One approach is the incorporation of such diamines into the structure of metal-organic frameworks (MOFs). Post-synthetic modification of MOFs with diamines has been shown to significantly enhance their CO₂ adsorption capacity and selectivity. nih.govresearchgate.net The flexible propane-1,3-diamine chain can allow for favorable conformations within the MOF pores to maximize interactions with CO₂ molecules.

Another significant application lies in the development of polymeric membranes for gas separation. researchgate.net Polyimides are a class of polymers known for their excellent thermal and chemical stability, making them suitable for membrane applications. However, their gas separation performance can often be improved by chemical modification. Cross-linking polyimide membranes with diamines can enhance both the permeability and selectivity for specific gases. For instance, diamine-modified polyimide membranes have shown significantly improved H₂/CO₂ selectivity. researchgate.net The N-(2,5-dimethylbenzyl)propane-1,3-diamine could be used as a cross-linking agent or as a functional additive in polymer matrices to create membranes with tailored separation properties. The bulky dimethylbenzyl group could potentially increase the free volume within the polymer matrix, thereby enhancing gas permeability, while the amine groups would contribute to the selectivity.

While specific experimental data for membranes containing N-(2,5-dimethylbenzyl)propane-1,3-diamine is not available, the performance of other diamine-modified membranes provides a basis for predicting their potential efficacy.

Table 2: Potential Gas Separation Performance of a Polyimide Membrane Modified with N-(2,5-dimethylbenzyl)propane-1,3-diamine (Based on Analogous Systems)

| Gas Pair | Potential Separation Factor (α) | Potential Permeability of More Permeable Gas (Barrer) | Reference for Analogy |

|---|---|---|---|

| H₂/CO₂ | > 40 | 10 - 50 | researchgate.net |

| CO₂/CH₄ | 30 - 60 | 5 - 15 | mdpi.comnih.gov |

This table presents hypothetical data extrapolated from studies on other diamine-modified polyimide membranes.

Future Directions and Emerging Research Areas

Integration with Automated Synthesis and Artificial Intelligence in Chemical Discovery

| Derivative ID | Modifications to Scaffold | Predicted Property (e.g., Catalytic Efficiency) | Synthesis Success (Automated Platform) | Experimental Validation |

| DPD-001 | Methyl group at position 4 of the benzyl (B1604629) ring | 85% | 98% | 82% |

| DPD-002 | Fluoro- substitution on the benzyl ring | 92% | 95% | 90% |

| DPD-003 | Ethyl group on the propane (B168953) backbone | 78% | 99% | 75% |

| DPD-004 | Hydroxyl group at position 4 of the benzyl ring | 88% | 93% | In progress |

This table is a hypothetical representation of data that could be generated through an integrated AI and automated synthesis platform.

Application of Operando Spectroscopy for Real-Time Mechanistic Insights

Understanding the reaction mechanisms involving N-(2,5-dimethylbenzyl)propane-1,3-diamine is crucial for its optimization in various applications. Operando spectroscopy is a powerful technique that allows for the real-time monitoring of a chemical reaction as it occurs, providing valuable insights into reaction intermediates, catalyst behavior, and reaction kinetics. wikipedia.orghidenanalytical.com

Techniques such as operando Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy could be employed to study reactions where N-(2,5-dimethylbenzyl)propane-1,3-diamine acts as a reactant, ligand, or catalyst. rsc.orgethz.ch For instance, when used as a ligand in a catalytic system, operando spectroscopy could help to identify the active catalytic species and elucidate the catalytic cycle. hidenanalytical.comrsc.org This would enable researchers to understand how the structure of the diamine influences the catalyst's performance and stability. ethz.ch

The data obtained from operando spectroscopy can be used to validate theoretical models and simulations, leading to a more profound understanding of the underlying chemical processes. rsc.org This knowledge is instrumental in the rational design of more efficient and selective chemical transformations.

Rational Design of Next-Generation N-(2,5-dimethylbenzyl)propane-1,3-diamine Based Systems with Tunable Properties

The principles of rational design, guided by computational chemistry and experimental data, offer a pathway to develop next-generation systems based on N-(2,5-dimethylbenzyl)propane-1,3-diamine with precisely tuned properties. By systematically modifying the molecular structure, it is possible to influence its electronic, steric, and conformational characteristics. nih.govnih.gov

For example, alterations to the substitution pattern on the benzyl ring or modifications to the propane-1,3-diamine backbone can impact the compound's basicity, coordination properties, and intermolecular interactions. researchgate.net This allows for the tailoring of the molecule for specific applications, such as in the design of metal-organic frameworks (MOFs), where the diamine can act as a linker with specific binding preferences for metal ions or guest molecules. researchgate.net

Computational tools like density functional theory (DFT) can be used to predict how structural changes will affect the properties of the molecule, guiding synthetic efforts toward the most promising candidates. researchgate.net This synergy between computational prediction and targeted synthesis accelerates the development of materials with desired functionalities.

Table 2: Hypothetical Data for Rationally Designed Diamine Derivatives

| Derivative Name | Structural Modification | Predicted pKa | Experimental pKa | Application Target |

| N-(2,5-dimethyl-4-nitrobenzyl)propane-1,3-diamine | Addition of a nitro group | 8.5 | 8.7 | Catalysis |

| N-(2,5-dimethyl-4-methoxybenzyl)propane-1,3-diamine | Addition of a methoxy group | 10.2 | 10.1 | Metal Sequestration |

| N-(2,5-dimethylbenzyl)butane-1,4-diamine | Extended alkyl chain | 10.8 | 10.9 | Polymer Monomer |

This table provides illustrative examples of how properties could be tuned through rational design.

Exploration of Interdisciplinary Research Opportunities in Advanced Chemical Sciences

The unique structural features of N-(2,5-dimethylbenzyl)propane-1,3-diamine open up a variety of interdisciplinary research opportunities. Its bifunctional nature, possessing both aromatic and aliphatic amine moieties, makes it a versatile building block in several areas of advanced chemical sciences.

Materials Science : This compound could serve as a monomer for the synthesis of novel polyamides or polyureas with specific thermal or mechanical properties. Its incorporation into polymer backbones could introduce functionalities for applications such as gas separation membranes or self-healing materials. The diamine functionality is also well-suited for creating functionalized surfaces on materials like graphene quantum dots. nih.govnih.gov

Supramolecular Chemistry : The ability of the diamine to form hydrogen bonds and coordinate with metal ions makes it a candidate for the construction of complex supramolecular assemblies, such as molecular cages or sensors for specific analytes.

Medicinal Chemistry : Diamine scaffolds are prevalent in many biologically active molecules. mdpi.com Derivatives of N-(2,5-dimethylbenzyl)propane-1,3-diamine could be explored as ligands for biological targets or as components in the synthesis of potential therapeutic agents.

Catalysis : As a bidentate ligand, it can be used to synthesize metal complexes for homogeneous catalysis. The steric and electronic properties conferred by the 2,5-dimethylbenzyl group could lead to catalysts with unique selectivity and activity in organic transformations.

The exploration of these interdisciplinary avenues will likely lead to the discovery of new and valuable applications for N-(2,5-dimethylbenzyl)propane-1,3-diamine and its derivatives.

Q & A

Q. What are the recommended synthetic routes for N-(2,5-dimethylbenzyl)propane-1,3-diamine, and how can reaction conditions be optimized?

Methodological Answer:

- Primary Route: Utilize reductive amination between 2,5-dimethylbenzaldehyde and propane-1,3-diamine. Catalytic hydrogenation (e.g., H₂/Pd-C) or sodium borohydride can reduce the intermediate Schiff base.

- Optimization: Adjust stoichiometry (e.g., 1.2:1 aldehyde-to-diamine ratio) and temperature (50–70°C for 12–24 hours). Monitor by TLC (silica gel, ethyl acetate/hexane 1:1). For purification, employ column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) .

- Validation: Confirm yield via gravimetric analysis and purity by NMR (e.g., absence of aldehyde proton at ~9.5 ppm) .

Q. How can researchers characterize the purity and structural integrity of N-(2,5-dimethylbenzyl)propane-1,3-diamine?

Methodological Answer:

- Analytical Techniques:

- NMR Spectroscopy: ¹H/¹³C NMR to verify proton environments (e.g., methyl groups at 2.2–2.4 ppm, aromatic protons at 6.8–7.2 ppm).

- Mass Spectrometry: ESI-MS or GC-MS for molecular ion peak (expected [M+H]⁺ ≈ 235.2 g/mol).

- Elemental Analysis: Compare experimental C/H/N ratios to theoretical values (C: ~74%, H: ~9%, N: ~12%) .

Q. What safety protocols are critical when handling N-(2,5-dimethylbenzyl)propane-1,3-diamine in laboratory settings?

Methodological Answer:

- Hazard Mitigation:

- PPE: Nitrile gloves, lab coat, and safety goggles (prevents skin/eye irritation; aligns with OSHA Category 2A/2B classifications).

- Ventilation: Use fume hoods to avoid inhalation of vapors (respiratory irritant).

- Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and dispose via certified hazardous waste services .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility or stability data for N-(2,5-dimethylbenzyl)propane-1,3-diamine?

Methodological Answer:

- Systematic Testing:

- Solubility Profiling: Assess in polar (water, ethanol) vs. nonpolar solvents (DCM, hexane) under varied temperatures (20–60°C).

- Stability Studies: Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Adjust storage to anhydrous conditions if decomposition occurs .

Q. What strategies enable the design of metal complexes using N-(2,5-dimethylbenzyl)propane-1,3-diamine as a ligand?

Methodological Answer:

- Coordination Chemistry:

- Ligand Screening: Test binding affinity with transition metals (Cu²⁺, Zn²⁺) via UV-Vis titration (monitor λ shifts at 250–300 nm).

- Complex Synthesis: React diamine with metal salts (e.g., CuCl₂) in ethanol/water (1:1) at pH 7–7. Characterize by X-ray crystallography or EPR for geometry confirmation .

Q. How can computational tools predict retrosynthetic pathways or pharmacokinetic properties of derivatives?

Methodological Answer:

- In Silico Approaches:

Q. What experimental designs are optimal for studying the diamine’s reactivity in multicomponent reactions?

Methodological Answer:

- Reaction Engineering:

- Catalyst Screening: Compare efficiency of Lewis acids (e.g., ZnCl₂ vs. BF₃·Et₂O) in Mannich or Ugi reactions.

- Kinetic Analysis: Use in situ IR or NMR to track intermediate formation (e.g., imine or enamine species) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data?

Methodological Answer:

- Root-Cause Investigation:

- Purity Assessment: Repeat synthesis with rigorous drying (e.g., azeotropic distillation) to exclude solvent residues.

- Instrument Calibration: Validate DSC (melting point) and NMR spectrometers against certified standards (e.g., adamantane) .

Methodological Tables

| Parameter | Typical Value | Reference |

|---|---|---|

| Molecular Weight | 235.2 g/mol | |

| Expected [M+H]⁺ (ESI-MS) | 235.2 | |

| Hazard Classification | Skin/Irritant (OSHA 2A) | |

| Optimal Reaction Temperature | 50–70°C |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.